molecular formula C20H12N4O6 B11687357 2-[3-(4-Nitrophenoxy)phenyl]-5-(3-nitrophenyl)-1,3,4-oxadiazole

2-[3-(4-Nitrophenoxy)phenyl]-5-(3-nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B11687357
M. Wt: 404.3 g/mol
InChI Key: RRZJYQJFVPPENG-UHFFFAOYSA-N
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Description

2-[3-(4-Nitrophenoxy)phenyl]-5-(3-nitrophenyl)-1,3,4-oxadiazole is a chemical compound with the molecular formula C20H12N4O6 It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 2-[3-(4-Nitrophenoxy)phenyl]-5-(3-nitrophenyl)-1,3,4-oxadiazole typically involves the reaction of appropriate nitrophenyl derivatives with hydrazine hydrate, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

2-[3-(4-Nitrophenoxy)phenyl]-5-(3-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas with a catalyst for reduction, and halogens for halogenation. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[3-(4-Nitrophenoxy)phenyl]-5-(3-nitrophenyl)-1,3,4-oxadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-(4-Nitrophenoxy)phenyl]-5-(3-nitrophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro groups in the compound can undergo reduction to form reactive intermediates, which can interact with cellular components and exert biological effects.

Comparison with Similar Compounds

2-[3-(4-Nitrophenoxy)phenyl]-5-(3-nitrophenyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:

    2-[3-(4-Nitrophenoxy)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole: Similar structure but with different substitution patterns on the aromatic rings.

    2-[3-(4-Nitrophenoxy)phenyl]-5-(3-aminophenyl)-1,3,4-oxadiazole: Contains amino groups instead of nitro groups, leading to different reactivity and applications.

    2-[3-(4-Nitrophenoxy)phenyl]-5-(3-chlorophenyl)-1,3,4-oxadiazole: Contains chlorine atoms, which can influence the compound’s chemical and physical properties.

Properties

Molecular Formula

C20H12N4O6

Molecular Weight

404.3 g/mol

IUPAC Name

2-[3-(4-nitrophenoxy)phenyl]-5-(3-nitrophenyl)-1,3,4-oxadiazole

InChI

InChI=1S/C20H12N4O6/c25-23(26)15-7-9-17(10-8-15)29-18-6-2-4-14(12-18)20-22-21-19(30-20)13-3-1-5-16(11-13)24(27)28/h1-12H

InChI Key

RRZJYQJFVPPENG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)C3=CC(=CC=C3)OC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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